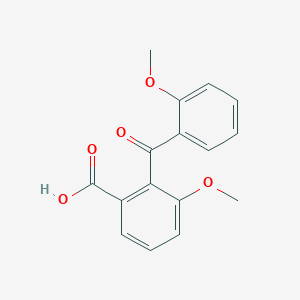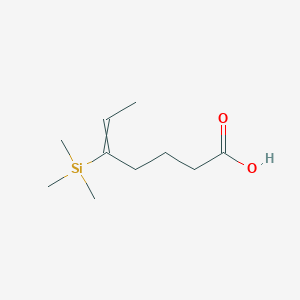![molecular formula C17H17N3O2 B14414855 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole CAS No. 80200-22-2](/img/structure/B14414855.png)
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is an organic compound that features a triazole ring, a benzyloxy group, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole typically involves a multi-step process:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Phenoxyethyl Group: This step involves the reaction of the benzyloxy compound with an ethylene oxide derivative to form the phenoxyethyl intermediate.
Formation of the Triazole Ring: The final step involves the cycloaddition reaction between the phenoxyethyl intermediate and an azide compound under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the triazole ring can produce dihydrotriazole derivatives.
Substitution: Substitution reactions can lead to a variety of phenoxyethyl derivatives.
Scientific Research Applications
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s structural properties can influence the physical and chemical characteristics of the materials it is incorporated into, affecting properties such as conductivity, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(Methoxy)phenoxy]ethyl}-2H-1,2,3-triazole
- 2-{2-[4-(Ethoxy)phenoxy]ethyl}-2H-1,2,3-triazole
- 2-{2-[4-(Propoxy)phenoxy]ethyl}-2H-1,2,3-triazole
Uniqueness
2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Properties
CAS No. |
80200-22-2 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-[2-(4-phenylmethoxyphenoxy)ethyl]triazole |
InChI |
InChI=1S/C17H17N3O2/c1-2-4-15(5-3-1)14-22-17-8-6-16(7-9-17)21-13-12-20-18-10-11-19-20/h1-11H,12-14H2 |
InChI Key |
LGIOQEQSIBQGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3N=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)








![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)


